molecular formula C24H19F2NO4S B2949693 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-18-6

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2949693
CAS No.: 866810-18-6
M. Wt: 455.48
InChI Key: MDITUXWOYQGQNX-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, fluorobenzenesulfonyl, and fluorophenylmethyl groups.

Preparation Methods

The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of Substituents: The ethoxy, fluorobenzenesulfonyl, and fluorophenylmethyl groups are introduced through a series of substitution reactions. For example, the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, enzyme catalysis, or receptor-mediated processes.

Comparison with Similar Compounds

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-chloroquinoline share a similar quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorobenzenesulfonyl Compounds: Compounds such as 4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonic acid have similar sulfonyl groups but differ in their overall structure and reactivity.

    Fluorophenylmethyl Compounds: Compounds like 2-fluorobenzyl alcohol and 2-fluorobenzyl chloride share the fluorophenylmethyl group but differ in their functional groups, affecting their chemical behavior and applications.

Properties

IUPAC Name

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITUXWOYQGQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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